molecular formula C21H26ClN3O2 B2939886 2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 913527-52-3

2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2939886
CAS No.: 913527-52-3
M. Wt: 387.91
InChI Key: RUJBQCLLVMJCTR-UHFFFAOYSA-N
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Description

This compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring . Piperazines are often used in the synthesis of pharmaceuticals, especially antipsychotics and antidepressants .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and a 4-chlorophenoxy acetic acid group . The presence of these functional groups could influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Potential Pesticide Applications

N-derivatives of 4-chlorophenoxyacetamide, including compounds with structural similarities to "2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide," have been characterized for their potential as pesticides. X-ray powder diffraction studies provide detailed structural information, suggesting these compounds' utility in agricultural practices (Olszewska et al., 2011; Olszewska et al., 2009).

Synthesis and Biological Activity Evaluation

Studies have focused on synthesizing new derivatives and evaluating their biological activities, including antimicrobial, anticonvulsant, and antitumor effects. For example, compounds synthesized using a base structure similar to the query compound were tested for their antimicrobial activity against gram-positive and gram-negative bacteria (Desai et al., 2008). Another study synthesized thiazole derivatives, evaluating their antimicrobial and anticholinesterase activities, highlighting the versatility of this chemical framework in drug development (Yurttaş et al., 2015).

Structural and Molecular Studies

Research has also focused on the structural analysis and molecular docking studies of derivatives, offering insights into their interactions at the molecular level and potential mechanisms of action. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for their anticonvulsant activities, including molecular docking studies to understand their interactions with biological targets (Nath et al., 2021).

Future Directions

Future research could involve studying this compound’s biological activity, particularly if it’s intended to be used as a pharmaceutical. This could involve in vitro and in vivo testing to determine its efficacy and safety .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c22-18-7-9-20(10-8-18)27-17-21(26)23-11-4-12-24-13-15-25(16-14-24)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJBQCLLVMJCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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